

Application Notes and Protocols for the Mass Spectrometry Characterization of Mlgffqqpkpr-NH₂

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Compound of Interest

Compound Name: Mlgffqqpkpr-NH₂

Cat. No.: B15617956

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Introduction

Mlgffqqpkpr-NH₂ is a synthetic peptide identified as a reversed sequence analog of Substance P, a neuropeptide belonging to the tachykinin family. Substance P plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by interacting with neurokinin receptors (NK1R, NK2R, and NK3R). [1][2] Due to its relationship with Substance P, **Mlgffqqpkpr-NH₂** is a valuable tool for research in neuropharmacology and drug development. Accurate characterization of this peptide by mass spectrometry is essential for its quality control, metabolic studies, and understanding its mechanism of action.

These application notes provide a comprehensive guide to the mass spectrometric characterization of **Mlgffqqpkpr-NH₂**, including detailed experimental protocols, expected data, and relevant biological context.

Predicted Physicochemical Properties of Mlgffqqpkpr-NH₂

A summary of the predicted physicochemical properties of **Mlgffqqpkpr-NH₂** is presented in the table below. These values are calculated based on the peptide's amino acid sequence and

C-terminal amidation.

Property	Value
Sequence	Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH ₂
Molecular Formula	C ₆₄ H ₉₅ N ₁₇ O ₁₃ S
Monoisotopic Mass	1353.6965 g/mol
Average Mass	1354.6 g/mol
Charge at pH 7.4	+3
Isoelectric Point (pI)	~11.5

Mass Spectrometry Characterization

The primary method for the detailed characterization of **Mlgffqqpkpr-NH₂** is tandem mass spectrometry (MS/MS). This technique provides information on the peptide's molecular weight and its amino acid sequence through fragmentation analysis.

Predicted Fragmentation Pattern

In the absence of publicly available experimental MS/MS data for **Mlgffqqpkpr-NH₂**, a theoretical fragmentation pattern can be predicted based on the established principles of peptide fragmentation in collision-induced dissociation (CID). Peptides primarily fragment along the peptide backbone, generating b- and y-ions.^[3] The table below lists the predicted monoisotopic masses of the most common fragment ions for **Mlgffqqpkpr-NH₂**.

Fragment Ion	Sequence	Predicted m/z (Singly Charged)	Fragment Ion	Sequence	Predicted m/z (Singly Charged)
b1	M	132.05	y1	R-NH2	175.12
b2	ML	245.13	y2	PR-NH2	272.17
b3	MLG	302.15	y3	KPR-NH2	400.27
b4	MLGF	449.22	y4	PKPR-NH2	497.32
b5	MLGFF	596.29	y5	QPKPR-NH2	625.38
b6	MLGFFQ	724.35	y6	QQPKPR-NH2	753.44
b7	MLGFFQQ	852.41	y7	FQQPKPR-NH2	900.51
b8	MLGFFQQP	949.46	y8	FFQQPKPR-NH2	1047.58
b9	MLGFFQQP K	1077.56	y9	GFFQQPKP R-NH2	1104.60
b10	MLGFFQQP KP	1174.61	y10	LGFFQQPKP R-NH2	1217.68
b11	MLGFFQQP KPR	1330.71	y11	MLGFFQQP KPR-NH2	1330.71

Note: The C-terminal arginine is amidated (-NH2).

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of **MLgffqqpkpr-NH2**. These are based on established methods for neuropeptide analysis.[\[4\]](#)[\[5\]](#)

Sample Preparation and Desalting

Proper sample preparation is critical to avoid ion suppression and obtain high-quality mass spectra.

Protocol:

- Reconstitution: Reconstitute the lyophilized **Mlgffqqpkpr-NH2** peptide in a solution of 0.1% formic acid in LC-MS grade water to a final concentration of 1 mg/mL.
- Desalting: Use a C18 ZipTip or a similar solid-phase extraction (SPE) method for desalting.
 - Activation: Wet the C18 material with 100% acetonitrile.
 - Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.
 - Binding: Load the peptide solution onto the C18 material.
 - Washing: Wash the C18 material with 0.1% formic acid in water to remove salts and other impurities.
 - Elution: Elute the desalted peptide with a solution of 50-70% acetonitrile and 0.1% formic acid in water.
- Drying and Reconstitution: Dry the eluted peptide solution in a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 2% acetonitrile, 0.1% formic acid in water) to the desired final concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended.

LC Parameters:

Parameter	Recommended Setting
Column	C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
Mobile Phase A	0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Flow Rate	300 nL/min
Gradient	5-40% B over 30 minutes, followed by a wash and re-equilibration
Injection Volume	1-5 µL

MS Parameters:

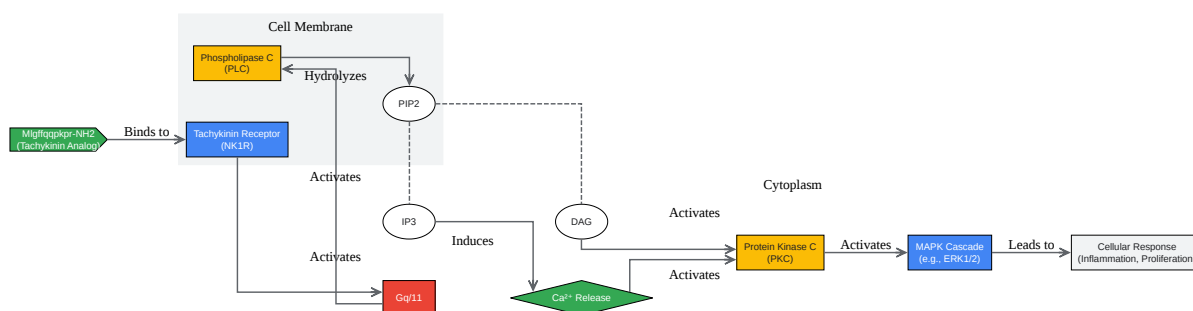
Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	1.8 - 2.2 kV
Source Temperature	200 - 250 °C
MS1 Scan Range	m/z 300 - 1800
MS/MS Acquisition	Data-Dependent Acquisition (DDA) of the top 3-5 most abundant precursor ions
Isolation Window	1.2 - 2.0 m/z
Collision Energy	Normalized Collision Energy (NCE) of 25-30% (may require optimization)
Activation Type	Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

Biological Context: Tachykinin Receptor Signaling Pathway

As a reversed analog of Substance P, **Mlgffqqpkpr-NH2** is expected to interact with the tachykinin receptor signaling pathway. Substance P and other tachykinins bind to G protein-coupled receptors (GPCRs), primarily the NK1 receptor, to initiate a cascade of intracellular events.^{[6][7][8]}

The binding of a tachykinin ligand to its receptor activates G proteins (Gq/11), which in turn stimulate Phospholipase C (PLC).^{[1][8]} PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[1][8]} IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).^[1] The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).^[1]

Downstream effects of this pathway include the activation of the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2), which plays a role in cell proliferation, differentiation, and inflammation.^[9]

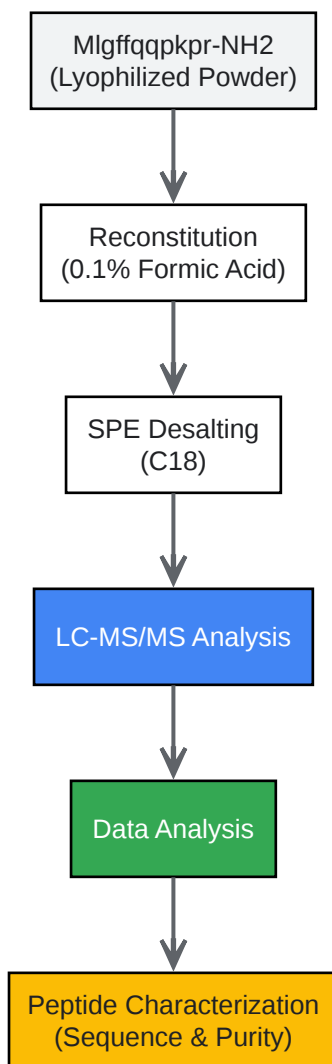


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Caption: Tachykinin receptor signaling pathway.

Experimental Workflow

The overall experimental workflow for the characterization of **MIgffqqpkpr-NH2** is depicted in the following diagram.



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Caption: Experimental workflow for **MIgffqqpkpr-NH2** analysis.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the comprehensive mass spectrometric characterization of the synthetic peptide **MLgffqqpkpr-NH₂**. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data, facilitating further investigation into the biological activities and therapeutic potential of this Substance P analog. The provided diagrams of the experimental workflow and the relevant signaling pathway serve as valuable visual aids for understanding the experimental process and the biological context of this peptide.

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